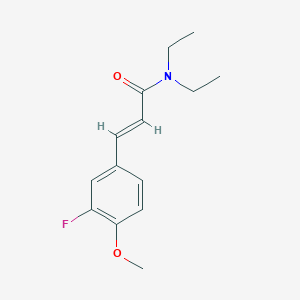![molecular formula C28H37O2P B14898424 Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a biphenyl structure with a dicyclohexylphosphanyl group, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The biphenyl structure is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a commercial scale.
化学反应分析
Types of Reactions
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The biphenyl structure allows for π-π interactions, enhancing its binding affinity to molecular targets .
相似化合物的比较
Similar Compounds
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate: Similar structure but with a pyrrole ring instead of a biphenyl.
Bis(dicyclohexylphosphino)methane: Contains two dicyclohexylphosphanyl groups but lacks the ester functionality.
Uniqueness
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a biphenyl structure with an ester group and a dicyclohexylphosphanyl moiety. This unique combination allows for diverse applications in catalysis, material science, and biological studies.
属性
分子式 |
C28H37O2P |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
methyl 3-[2-(2-dicyclohexylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C28H37O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-19,23-24H,2-7,13-16,20-21H2,1H3 |
InChI 键 |
PNESEIVIGOEBHN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

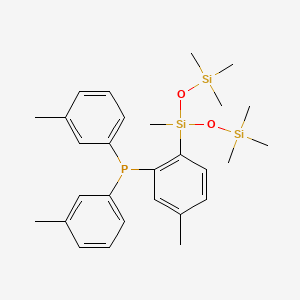
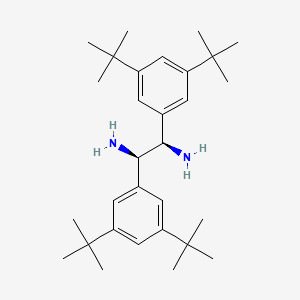
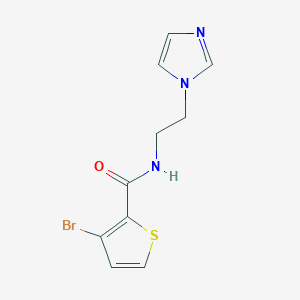

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

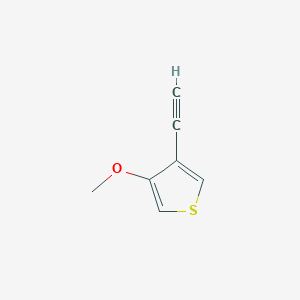
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
